REACTION_CXSMILES
|
[C:1]([C:5]1[CH:9]=[C:8]([NH2:10])[N:7]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].Cl[C:21]([O:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:22]>CCOC(C)=O>[C:1]([C:5]1[CH:9]=[C:8]([NH:10][C:21](=[O:22])[O:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:7]([C:11]2[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
102.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
269 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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1 L
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
98.4 g
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Type
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reactant
|
Smiles
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ClC(=O)OC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the biphasic reaction mixture
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Type
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TEMPERATURE
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Details
|
warmed to 15.9
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Type
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CUSTOM
|
Details
|
The ice bath was removed
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Type
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ADDITION
|
Details
|
After 1 hour an additional 25 mL of 2.5 M NaOH was added
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Duration
|
1 h
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Type
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ADDITION
|
Details
|
diluted with EtOAc (200 mL)
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Type
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WASH
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Details
|
The organic layer was washed with brine (1 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4 (200 g)
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Type
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CONCENTRATION
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Details
|
concentrated to about 400 to 500 mL of EtOAc
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Type
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DISSOLUTION
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Details
|
After the solids had dissolved
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Type
|
ADDITION
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Details
|
heptane (2 L) was slowly added, during which solids
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Type
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CUSTOM
|
Details
|
formed
|
Type
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STIRRING
|
Details
|
After stirring for 30 minutes the solid
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was collected via filtration
|
Type
|
WASH
|
Details
|
the cake was washed with 400-500 mL of heptane
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Type
|
CUSTOM
|
Details
|
The cake was dried in a vacuum oven at ambient temperature
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)NC(OC1=CC=CC=C1)=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 286.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |